2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide
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Overview
Description
2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H19NO2S2 and its molecular weight is 357.49. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Synthesis of Derivatives
- Research has explored the oxidative cross-coupling reactions involving sulfonamide derivatives, highlighting their role in producing complex organic structures. For example, N-(2‘-Phenylphenyl)benzenesulfonamides have been used in reactions with acrylate esters to yield dihydro-phenanthridine derivatives under specific catalytic conditions, demonstrating the versatility of sulfonamides in synthetic organic chemistry (Miura et al., 1998).
Pharmaceutical Research and Drug Design
- Sulfonamide derivatives have been investigated for their inhibitory activity against various enzymes, showcasing their potential in designing inhibitors with high affinity. This includes compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, which have shown promising results as inhibitors, suggesting their applicability in pharmaceutical research to develop new therapeutic agents (Röver et al., 1997).
- The synthesis of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold has demonstrated potent inhibitory effects on carbonic anhydrase isozymes, with potential applications in lowering intraocular pressure, suggesting the importance of sulfonamide derivatives in addressing ophthalmological conditions (Casini et al., 2002).
Anticancer and Antiviral Agents
- Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives of benzenesulfonamides have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities . These studies underline the significant potential of sulfonamide derivatives in developing multifunctional drugs (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
- The exploration of benzenesulfonamide derivatives incorporating triazole moieties as carbonic anhydrase inhibitors reveals their high effectiveness, with some compounds showing significant activity in lowering intraocular pressure in glaucoma models. This underscores the role of sulfonamide derivatives in designing enzyme inhibitors for therapeutic use (Nocentini et al., 2016).
Mechanism of Action
Target of Action
Thiophene-based analogs have been found to exhibit a variety of biological effects . They have been used as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic agents . Therefore, it’s plausible that this compound may interact with similar targets.
Biochemical Pathways
Given the potential biological activities of thiophene derivatives, it’s plausible that this compound may affect pathways related to cell growth, inflammation, microbial activity, blood pressure regulation, and atherosclerosis .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-phenyl-N-(2-(thiophen-3-yl)benzyl)ethanesulfonamide are not yet fully understood due to the limited available data. It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is anticipated that it may involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-phenyl-N-[(2-thiophen-3-ylphenyl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c21-24(22,13-11-16-6-2-1-3-7-16)20-14-17-8-4-5-9-19(17)18-10-12-23-15-18/h1-10,12,15,20H,11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPBHPAYNJTXJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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